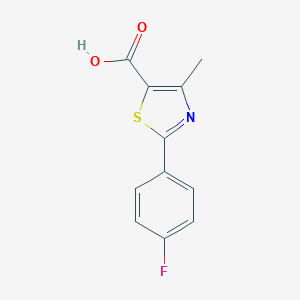

2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid

Übersicht

Beschreibung

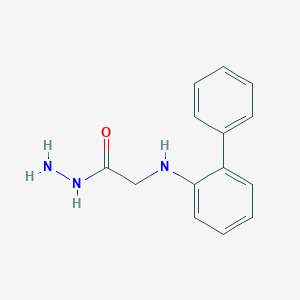

The compound "2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid" is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring. The structure of this compound suggests potential biological activity, given the presence of a fluorophenyl group, which is often associated with medicinal properties, and the thiazole core, which is a common motif in various biologically active molecules.

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. For instance, the Gewald synthesis technique is used to synthesize 2-amino-thiophene derivatives, which can be further modified to obtain various thiazole compounds . Additionally, the Vilsmeier-Haack reaction is employed to synthesize 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives, which can be used to create Schiff bases with potential antimicrobial activity . Another method involves the photolysis of isoxazole derivatives in the presence of thioamides to yield thiazole-5-carboxylate esters .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be elucidated using spectroscopic techniques such as IR, NMR, and mass spectrometry. These methods provide information about the functional groups present and the overall molecular framework . For example, the presence of a fluorophenyl group can be confirmed through its characteristic signals in the NMR spectrum, and the thiazole ring's structure can be deduced from its unique IR absorptions .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including condensation with other nitrogen-containing heterocycles to form fused polycyclic compounds . The reactivity of the thiazole ring can also be exploited to create novel compounds with potential biological activities, such as antimicrobial agents . The introduction of substituents into the thiazole ring can significantly affect the compound's chemical behavior and biological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, can be determined experimentally. These properties are influenced by the substituents on the thiazole ring and the overall molecular structure . For example, the introduction of a fluorophenyl group can enhance the compound's lipophilicity, potentially improving its bioavailability . The fluorescence properties of thiazole derivatives can also be studied to understand their behavior under different conditions, which is important for their potential applications in biological systems .

Wissenschaftliche Forschungsanwendungen

-

Production of Fluorinated Anesthetics

-

Synthesis of Schiff Base Metal Complexes

- Field : Inorganic Chemistry

- Application : A new series of Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes of the Schiff base ligand, 4-chloro-2- { (E)- [ (4-fluorophenyl)imino]methyl}phenol (C13H9ClFNO), was synthesized in a methanolic medium .

- Method : The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature . The metal complexes formed had the general formulae [M (L) 2 (H 2 O) 2 ], where L = Schiff base ligand (C13H9ClFNO) and M = Mn, Co, Ni, Cu, and Zn .

- Results : The metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .

-

Synthesis of Isoindoline-1, 3-dione Derivatives

- Field : Organic Chemistry

- Application : Isoindoline-1, 3-dione derivatives were prepared as an inhibitor of acetylcholinesterase .

- Method : The compound 2-(2-(4-(2-(4-Fluorophenyl)-2-oxoethyl) piperazin-1-yl) ethyl) isoindoline-1, 3-dione (166) was synthesized .

- Results : The compound showed inhibitory activity with an IC50 value of 16.42 ± 1.07 μM .

-

Preparation of Phenylboronic Catechol Esters

-

Multistimuli-Responsive Materials

- Field : Materials Chemistry

- Application : A guest molecule, 1-[2-(4-fluorophenyl)-2-oxoethyl]-4,4′-bipyridinium dichloride (FOV·Cl2), was designed and synthesized. This molecule’s keto-enol tautomerism in aqueous solution is governed by pH values .

- Method : The solid-state inclusion complex formed between β-cyclodextrin (β-CD) and FOV2+ demonstrated multiple chromic behaviors under the external stimuli of light, heat, and vapors of ammonia and some organic amines .

- Results : The chromic and fluorescent properties of the FOV2+@β-CD endow it with practical utility in inkless printing, ammonia sensing, and multiple anti-counterfeiting .

-

Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid

- Field : Organic Chemistry

- Application : 2,4-Dichloro-3,5-difluorobenzoic acid was synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile .

- Method : The synthesis involved a reaction sequence including nitration, selective reduction, diazotisation, and chlorination .

- Results : The final product, 2,4-dichloro-3,5-difluorobenzoic acid, was obtained in good yield .

Zukünftige Richtungen

Please note that while these compounds are related, they are not the same as “2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid”, and the information may not directly apply. Further research would be needed to fully understand the properties of “2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid”.

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2S/c1-6-9(11(14)15)16-10(13-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPBSLIRPWIFCQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407139 | |

| Record name | 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid | |

CAS RN |

144060-99-1 | |

| Record name | 2-(4-Fluorophenyl)-4-methyl-5-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144060-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride](/img/structure/B134929.png)

![(1S,3R,5E,7E)-1,3-Bis-[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10-triene-20-carboxaldehyde](/img/structure/B134932.png)

![4-[(3-Hydroxypropyl)amino]benzoic acid](/img/structure/B134939.png)

![2-(2-Chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetic acid](/img/structure/B134942.png)